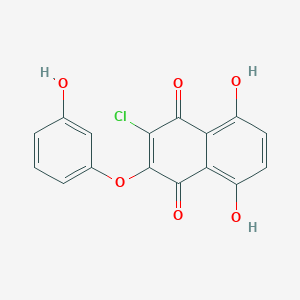
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- is a complex organic compound with the molecular formula C16H9ClO5 This compound is a derivative of naphthoquinone, characterized by the presence of chlorine, hydroxyl, and hydroxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another approach involves the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- involves multiple cellular pathways. It can induce oxidative stress, leading to apoptosis in cancer cells . The compound interacts with mitochondrial pathways, activating apoptosis-inducing factors (AIF) and disrupting microtubule function. Additionally, it interferes with lysosomal function and activates p53-dependent pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): A naturally occurring compound with similar quinone structure.
1,4-Naphthoquinone: The parent compound from which many derivatives, including 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)-, are synthesized.
2-Amino-3-chloro-1,4-naphthoquinone: Another derivative with amino and chloro substituents.
Uniqueness
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- is unique due to the presence of both chloro and hydroxyphenoxy groups, which confer distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives.
Properties
CAS No. |
206255-33-6 |
|---|---|
Molecular Formula |
C16H9ClO6 |
Molecular Weight |
332.69 g/mol |
IUPAC Name |
2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClO6/c17-13-14(21)11-9(19)4-5-10(20)12(11)15(22)16(13)23-8-3-1-2-7(18)6-8/h1-6,18-20H |
InChI Key |
UNMCZMLVYDAHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
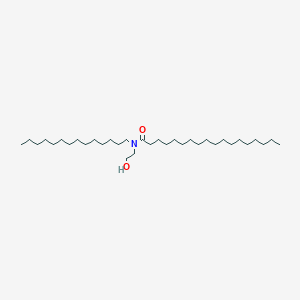
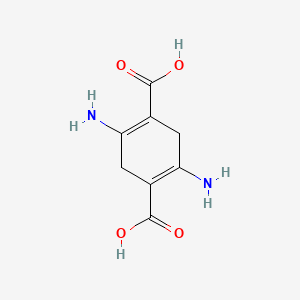
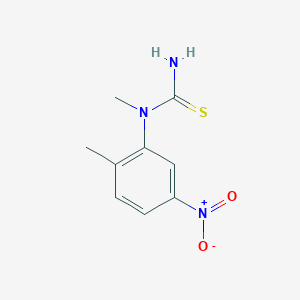
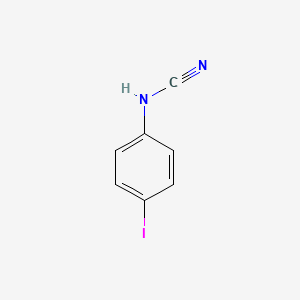
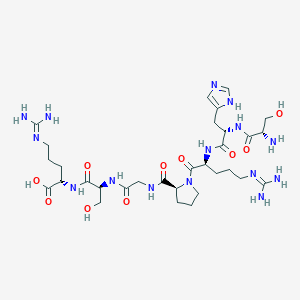
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
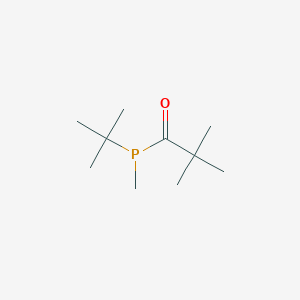
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
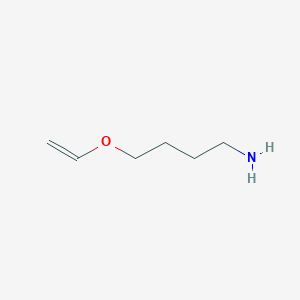
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
